molecular formula C7H5BF5KO B14022691 Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate

Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate

Cat. No.: B14022691
M. Wt: 250.02 g/mol
InChI Key: ZDPYMGFITQFCJX-UHFFFAOYSA-N
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Description

Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate is an air-stable, crystalline organotrifluoroborate salt that serves as a versatile building block in synthetic chemistry and materials science research. Its primary research value lies in its utility as a robust nucleophilic coupling partner in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form biaryl and other C-C bonds critical for constructing complex organic architectures . The unique 3,4-difluoro-2-methoxyphenyl moiety imparts specific electronic and steric properties to the molecule, making it a valuable precursor for synthesizing electron-deficient triarylboranes . Such triarylboranes are of significant interest in the development of advanced functional materials, including optoelectronic devices, OLED chromophores, and anion sensors, due to the empty p-orbital on the boron center which confers strong Lewis acidity and intriguing photophysical characteristics . Furthermore, the structural motif of this compound suggests potential for incorporation into pharmaceutical scaffolds, as similar aryltrifluoroborates are employed in the synthesis of bioactive molecules, such as inhibitors of the renal outer medullary potassium channel . The potassium trifluoroborate group offers enhanced stability toward hydrolysis and purification compared to corresponding boronic acids, while maintaining high reactivity under mild, often HF-free, reaction conditions . The distinct substitution pattern on the aromatic ring provides a strategic handle for researchers to explore structure-activity relationships in drug discovery and structure-property relationships in materials science.

Properties

Molecular Formula

C7H5BF5KO

Molecular Weight

250.02 g/mol

IUPAC Name

potassium;(3,4-difluoro-2-methoxyphenyl)-trifluoroboranuide

InChI

InChI=1S/C7H5BF5O.K/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10;/h2-3H,1H3;/q-1;+1

InChI Key

ZDPYMGFITQFCJX-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C(=C(C=C1)F)F)OC)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally proceeds via two main stages:

This approach aligns with common methodologies for preparing aryltrifluoroborates, which are valued for their stability and utility in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Detailed Synthetic Steps

Step Description Reagents/Conditions Notes
1 Preparation of 3,4-difluoro-2-methoxyphenylboronic acid Starting from 3,4-difluoro-2-methoxybromobenzene or related aryl halides; borylation via lithiation or palladium-catalyzed borylation (e.g., Miyaura borylation) Typical catalysts: Pd(dppf)Cl2, base such as potassium acetate, solvent like dioxane or THF
2 Formation of potassium trifluoroborate salt Reaction of boronic acid with potassium hydrogen fluoride (KHF) or tetrafluoroborate reagents in methanol or aqueous media Produces the stable trifluoroborate salt, isolable by filtration or crystallization

The conversion to the trifluoroborate salt enhances the compound’s stability and handling properties, making it suitable for subsequent synthetic applications.

Representative Reaction Conditions

  • Boronic acid synthesis : The aryl halide is subjected to palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a base (e.g., potassium acetate) and Pd(dppf)Cl2 catalyst in 1,4-dioxane at elevated temperature (80–100 °C) for several hours.
  • Trifluoroborate formation : The isolated boronic acid is treated with an excess of potassium hydrogen fluoride in methanol or water at room temperature or slightly elevated temperature (25–50 °C) to afford the potassium trifluoroborate salt.

Analytical Data Supporting Preparation

  • Molecular formula: C7H5BF5KO
  • Molecular weight: 250.02 g/mol
  • IUPAC name: potassium; (3,4-difluoro-2-methoxyphenyl)-trifluoroboranuide
  • Characterization typically includes ^11B NMR, ^19F NMR, and mass spectrometry confirming the trifluoroborate structure.

Analysis of Preparation Methods

Advantages of the Trifluoroborate Route

  • Enhanced stability : Potassium trifluoroborates are more stable than boronic acids or boronate esters, allowing easier storage and handling.
  • Improved reactivity in cross-coupling : They serve as excellent partners in palladium-catalyzed Suzuki-Miyaura reactions, often providing higher yields and selectivity.
  • Mild reaction conditions : The formation of trifluoroborates occurs under mild conditions, preserving sensitive functional groups such as methoxy and fluorine substituents.

Challenges and Considerations

Comprehensive Research Findings from Varied Sources

  • The preparation method involving boronic acid conversion to potassium trifluoroborate salts is well established and widely used in organic synthesis laboratories.
  • Organotrifluoroborates, including this compound, have been employed in selective transformations such as ipso-nitrosation, demonstrating their versatility beyond cross-coupling.
  • Palladium-catalyzed cross-coupling reactions with potassium trifluoroborates benefit from optimized ligands and solvent systems to maximize product yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate serves as a boronate source in Pd-catalyzed couplings. Key findings include:

Reaction Conditions and Catalysts

Catalyst SystemBaseSolventTemperatureYieldSource
Pd(OAc)₂/SPhosK₃PO₄THF/H₂O (0.25 M)90°C93%
Pd₂(dba)₃/XPhosK₂CO₃THF/toluene/H₂O95°C60%
  • Key Observations :

    • K₃PO₄ enhances reaction efficiency by minimizing homocoupling side reactions .

    • Steric hindrance from fluorine substituents may necessitate elevated temperatures (90–95°C) for effective transmetalation .

Nitrosation with NOBF₄

The trifluoroborate undergoes regioselective nitrosation under mild conditions:

Procedure :

  • Reagents : NOBF₄ (1.5 equiv), NaNO₂ (1.5 equiv)

  • Solvent : Heptane/H₂O (3:1)

  • Temperature : 50°C

  • Yield : 90% (isolated)

Applications :

  • Converts the trifluoroborate to 3-nitroso-4,5-difluoro-2-methoxybenzene, a precursor for azoxy or amino derivatives via subsequent reductions .

Hydrolysis to Boronic Acids

Controlled hydrolysis generates the corresponding boronic acid:

Conditions :

  • Reagent : H₂O (5 equiv)

  • Additive : Silica (100 mg per 0.4 mmol substrate)

  • Time : 1–2 h at RT

  • Monitoring : ¹¹B-NMR

Utility :

  • Enables direct use in reactions requiring boronic acids without isolating intermediates .

Oxidative Transformations

Hydrogen peroxide (H₂O₂) facilitates oxidation under basic conditions:

EntryH₂O₂ (equiv)TemperatureConversion
11RT36%
35RT93%
410RT98%
  • Mechanism : Oxidative deboronation or hydroxylation, depending on stoichiometry .

Acid-Base Interactions

The trifluoroborate reacts with strong bases (e.g., NaH) to form boronate complexes:

Example :

  • Reaction : Trifluoroborate + NaH → Sodium boronate + KF

  • Application : Facilitates further functionalization (e.g., alkylation) .

Photoredox Alkylation

Under photoredox catalysis, the compound participates in radical alkylation:

Conditions :

  • Catalyst : Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%)

  • Additive : K₃PO₄ (2.0 equiv)

  • Solvent : Ethyl acetate

  • Light Source : Visible light (450 nm)

Outcome : Efficient C–C bond formation with alkyl halides, leveraging the trifluoroborate’s stability under radical conditions .

Scientific Research Applications

Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate exerts its effects involves its role as a nucleophilic coupling partner in metal-catalyzed reactions. The compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the reaction . This mechanism is particularly relevant in the Suzuki-Miyaura coupling reaction .

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ in substituent patterns on the aromatic ring, which influence their electronic properties, solubility, and reactivity. Key examples include:

Compound Name Substituents CAS Number Key Properties
Potassium (3,4-difluorophenyl)trifluoroborate 3,4-difluoro 1033592-49-2 High electrophilicity, moderate solubility in polar solvents
Potassium trifluoro(3-hydroxyphenyl)borate 3-hydroxy 871231-45-7 Enhanced hydrogen-bonding capacity; prone to oxidation
Potassium trifluoro(4-methoxyphenyl)borate 4-methoxy 192863-36-8 Electron-rich ring; slower coupling kinetics
Potassium (2,3-difluorobenzyl)trifluoroborate Benzyl group with 2,3-difluoro N/A Improved thermal stability; used in material science

The 3,4-difluoro-2-methoxy derivative exhibits balanced electronic effects: the electron-withdrawing fluorine atoms enhance electrophilicity, while the methoxy group provides steric bulk and mild electron-donating resonance effects.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Potassium trifluoroborates generally outperform boronic acids in aqueous conditions due to in situ generation of boronic acid and fluoride, which suppresses side reactions like homocoupling . For example, the 3,4-difluoro-2-methoxy variant couples efficiently with aryl chlorides under Ni or Pd catalysis, achieving yields >80% .
  • Ni-Catalyzed Coupling : Unlike benzyl trifluoroborates, which require photochemical activation for C(sp³)–C(sp²) coupling , aryltrifluoroborates like the 3,4-difluoro-2-methoxy derivative react effectively under conventional thermal conditions.

Stability and Handling

  • Compared to Boronic Acids : The tetracoordinate boron center in trifluoroborates prevents rapid oxidation, making them bench-stable. For instance, boronic acids with electron-deficient rings (e.g., 3,4-difluorophenylboronic acid) are prone to decomposition, whereas their trifluoroborate salts remain stable for months .
  • Purification Challenges : Highly polar derivatives (e.g., 3-hydroxyphenyl) often co-crystallize with potassium salts, requiring additional steps like solvent pulping for purification .

Biological Activity

Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate is an organoboron compound with a unique structure that includes two fluorine atoms and a methoxy group. This compound has gained attention in recent years for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

  • Molecular Formula : CHBFKO
  • Molecular Weight : Approximately 250.02 g/mol
  • Structure : The compound features a phenyl ring substituted with two fluorine atoms and a methoxy group, enhancing its reactivity and stability.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, allowing for efficient production while maintaining high purity levels. Common methods include:

  • Boronation Reactions : Utilizing boronic acids and trifluoroborate salts.
  • Fluorination Techniques : Selective fluorination strategies to introduce the difluoro substituents.

Interaction Studies

Research indicates that this compound interacts with various biological molecules, which may reveal potential therapeutic applications. Notably, studies have focused on its reactivity with nucleophiles and electrophiles in organic synthesis, as well as its role in coupling reactions.

Case Studies

  • Antinociceptive Properties : A study on potassium thiophene-3-trifluoroborate (similar in structure) demonstrated antinociceptive effects in mice. The compound was administered at doses of 25, 50, and 100 mg/kg orally. Results indicated no significant liver or kidney toxicity, with normal enzyme levels observed post-treatment . This suggests that this compound may exhibit similar properties.
  • Inhibition of Serine Proteases : Organotrifluoroborates have been shown to act as non-covalent inhibitors of serine proteases like trypsin and α-chymotrypsin. The compounds were found to be competitive and reversible inhibitors, indicating potential therapeutic applications in modulating protease activity .

Toxicological Profile

Research into the toxicological aspects of related organotrifluoroborates has shown minimal adverse effects at therapeutic doses. For instance:

  • Lipid Peroxidation : No significant differences were noted in lipid peroxidation levels in treated versus control groups.
  • Enzyme Activity : Key enzyme activities related to liver function remained unchanged after treatment with similar compounds .

Comparative Analysis

To understand the uniqueness of this compound compared to other organoboron compounds, the following table summarizes key features:

Compound NameMolecular FormulaUnique Features
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborateCHBFKOContains only one fluorine atom
Potassium (2-methoxyphenyl)trifluoroborateCHBFKOLacks fluorination at the 3 and 4 positions
Potassium (4-fluoro-3-methoxyphenyl)trifluoroborateCHBFKOFluorination at different positions
This compoundCHBFKOEnhanced reactivity due to dual fluorination

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate, and how does its stability compare to other aryl trifluoroborates?

  • Answer : The synthesis typically involves transmetallation or direct boronation of the aryl precursor. For example, aryl trifluoroborates are often prepared via reaction of aryl Grignard or lithium reagents with boron trifluoride etherate, followed by potassium fluoride treatment . Stability is influenced by substituents: electron-withdrawing groups (e.g., fluorine) enhance hydrolytic resistance compared to electron-donating groups (e.g., methoxy). Hydrolysis to boronic acids occurs under basic aqueous conditions (e.g., K₂CO₃ or Cs₂CO₃), with protodeboronation accelerated at elevated temperatures (55°C) .

Q. What analytical methods are critical for characterizing this compound, and how are spectral data interpreted?

  • Answer : Key techniques include:

  • ¹⁹F NMR : Signals for BF₃⁻ appear as a quartet (δ ~ -135 to -145 ppm). Substituent effects (e.g., fluorine, methoxy) shift aromatic proton signals in ¹H NMR .
  • ¹¹B NMR : A singlet near δ 3-5 ppm confirms trifluoroborate structure .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry or zwitterionic interactions (e.g., ionic I⁺···BF₃⁻ interactions in related compounds) .

Q. How should this compound be stored to prevent degradation, and what solvent systems are compatible?

  • Answer : Store under inert gas (N₂/Ar) at 2–8°C to minimize hydrolysis. Aryl trifluoroborates degrade in protic solvents (e.g., water, alcohols) but are stable in anhydrous THF or toluene. Avoid prolonged exposure to bases, which accelerate protodeboronation .

Advanced Research Questions

Q. What mechanistic role do endogenous fluoride and boronic acid play in Suzuki-Miyaura coupling with this reagent?

  • Answer : During coupling, hydrolysis of the trifluoroborate generates trace boronic acid (active coupling species) and fluoride ions. Fluoride aids catalyst activation (e.g., Pd⁰→Pd²⁺) and suppresses side reactions (e.g., homocoupling) by stabilizing intermediates. In biphasic systems (toluene/water), incomplete conversion occurs due to inefficient boronic acid release, while THF/water enhances solubility and turnover .

Q. How do steric and electronic effects of the 3,4-difluoro-2-methoxyphenyl group influence cross-coupling efficiency compared to other aryl trifluoroborates?

  • Answer : The electron-withdrawing fluorine groups increase oxidative stability but may slow transmetallation. Methoxy at the ortho position introduces steric hindrance, requiring tailored conditions (e.g., higher temperatures or stronger bases like Cs₂CO₃). Comparative studies show that para-substituted analogs (e.g., 4-cyanophenyl) exhibit faster coupling rates due to reduced steric bulk .

Q. What side reactions are prevalent when using this compound under non-optimized conditions, and how can they be mitigated?

  • Answer : Common side reactions include:

  • Protodeboronation : Catalyzed by bases (e.g., KOH), leading to aryl fluoride byproducts. Mitigated by using milder bases (K₂CO₃) and lower temperatures .
  • Homocoupling : Occurs via Pd⁰ reductive elimination. Additives like KF suppress this by stabilizing Pd intermediates .

Q. Can this compound be applied in non-coupling contexts, such as materials science or photovoltaics?

  • Answer : Yes. Trifluoroborates act as defect-passivating agents in perovskite solar cells. The fluorine and methoxy groups improve interfacial stability, reducing charge recombination. In spray-coated devices, additives like KHF₂ enhance crystallinity, achieving efficiencies up to 19.5% .

Methodological Recommendations

  • Reaction Optimization : Screen bases (Cs₂CO₃ > K₂CO₃ > KOH) and solvents (THF/water > toluene/water) to balance reactivity and stability .
  • Side Reaction Analysis : Use ¹⁹F NMR to monitor protodeboronation and GC-MS for homocoupling byproducts .
  • Comparative Studies : Benchmark against boronic acids or other trifluoroborates (e.g., 3,5-difluorophenyl analogs) to elucidate substituent effects .

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